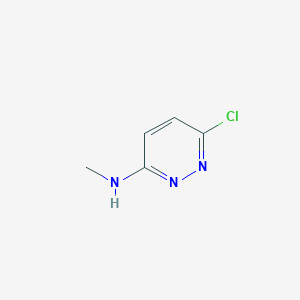

6-chloro-N-methylpyridazin-3-amine

Overview

Description

6-chloro-N-methylpyridazin-3-amine is a synthetic compound used in various scientific experiments . It is a heterocyclic compound.

Synthesis Analysis

The synthesis of 6-chloro-N-methylpyridazin-3-amine can be achieved through various methods, including cyclization reactions and nitration reactions. One commonly used method involves the reaction of 4-chloro-3-nitropyridine with methanol and sodium hydroxide.Molecular Structure Analysis

There are many analytical techniques that can be used to analyze 6-chloro-N-methylpyridazin-3-amine. For instance, gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for purity analysis. Furthermore, NMR spectroscopy and IR spectroscopy can be used to establish the structural properties of this compound.Chemical Reactions Analysis

6-chloro-N-methylpyridazin-3-amine is a synthetic compound that is used in various scientific experiments. It is a heterocyclic compound. The chemical reactions involving this compound can be characterized using various analytical methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectroscopy (MS).Physical And Chemical Properties Analysis

6-chloro-N-methylpyridazin-3-amine is a pale yellow crystalline solid with a melting point of 198-199℃ and a predicted boiling point of 357.4±22.0 °C. It has a density of 1.338 and is stored under inert gas (nitrogen or Argon) at 2–8 °C. It has a predicted pKa value of 4.36±0.10 .Scientific Research Applications

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The properties of 6-chloro-N-methylpyridazin-3-amine could make it a valuable tool in this field.

Chemical Synthesis

Given its specific chemical structure, this compound could be used in various chemical synthesis processes . Its reactivity and stability under certain conditions could make it a valuable reagent in a variety of chemical reactions.

Safety and Hazards

The safety symbol for 6-chloro-N-methylpyridazin-3-amine is GHS07, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N-methylpyridazin-3-amine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Like many other amines, it may interact with various receptors or enzymes in the body, leading to a range of potential effects .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .

properties

IUPAC Name |

6-chloro-N-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIVAZIINDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343261 | |

| Record name | 6-Chloro-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-chloro-N-methylpyridazin-3-amine | |

CAS RN |

14959-32-1 | |

| Record name | 6-Chloro-N-methyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14959-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(methylamino)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

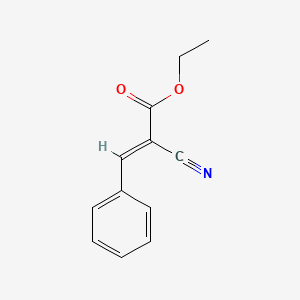

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)